5-Thiomorpholinosulfonyl Isatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

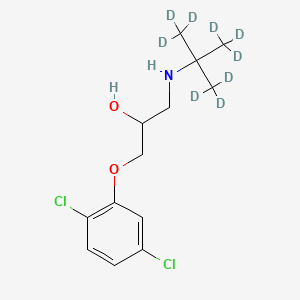

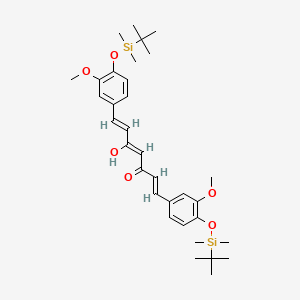

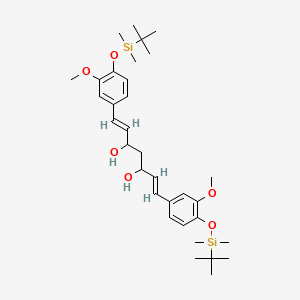

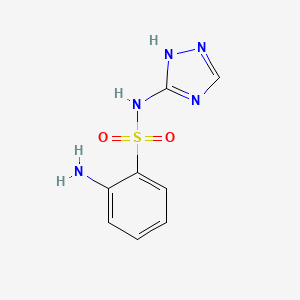

5-Thiomorpholinosulfonyl Isatin is an intermediate in the preparation of isatin sulfonamide analogs . It has a molecular formula of C12H12N2O4S2 and a molecular weight of 312.36 .

Synthesis Analysis

Isatin derivatives have been synthesized by various methods . For instance, isatin-based azomethine derivatives were synthesized via the reaction of 3-hydrazonoindolin-2-one with aryl aldehydes . Another study reported the synthesis of isatin derivatives containing the spiroxindole component via a three-component reaction comprising isatin, amino acids, and but-2-ynedioates .Molecular Structure Analysis

The molecular structure of isatin derivatives has been studied using various techniques such as NMR and mass studies . The structure of isatins and their reactions have also been analyzed .Chemical Reactions Analysis

Isatin shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . In a study, the allylation of isatins with a chiral boron complex was performed .Applications De Recherche Scientifique

Agents antiviraux

Les dérivés de l'isatine ont été largement étudiés pour leurs propriétés antivirales . Ils ont montré des propriétés antivirales remarquables et à large spectre, ce qui en fait une ressource précieuse dans le développement de thérapies antivirales .

Agents anti-VIH

Il a été constaté que les dérivés de l'isatine possédaient des propriétés anti-VIH . Cela en fait un candidat potentiel pour le développement de médicaments pour lutter contre le VIH .

Agents antituberculeux

L'isatine et ses dérivés ont montré une activité antituberculeuse . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre la tuberculose .

Agents anticancéreux

Il a été constaté que les dérivés de l'isatine possédaient des propriétés anticancéreuses . Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer .

Agents anti-inflammatoires

Les dérivés de l'isatine ont montré des propriétés anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anti-inflammatoires

Mécanisme D'action

Target of Action

5-Thiomorpholinosulfonyl Isatin is an intermediate in the preparation of isatin sulfonamide analogs . .

Mode of Action

As an intermediate in the preparation of isatin sulfonamide analogs , it’s likely that its mode of action is related to the properties of these analogs

Biochemical Pathways

Given its role as an intermediate in the preparation of isatin sulfonamide analogs , it’s plausible that it may influence the same biochemical pathways as these analogs. More research is required to confirm this and to understand the downstream effects.

Result of Action

As an intermediate in the preparation of isatin sulfonamide analogs , it’s possible that its effects may be similar to those of these analogs

Orientations Futures

Isatin and its derivatives have been found to have a wide range of biological and pharmacological activities, making them promising candidates for future research . They have been used in the synthesis of various organic and inorganic complexes and for designing drugs due to their wide utility in the pharmaceutical industry .

Analyse Biochimique

Biochemical Properties

It is known that isatin derivatives, which 5-Thiomorpholinosulfonyl Isatin is a part of, have diverse pharmacological activities such as anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-HIV, and more

Cellular Effects

Isatin derivatives have been shown to have potent antiproliferative effects in mantle cell lymphoma (MCL) cell lines

Molecular Mechanism

Isatin derivatives have been shown to have various biological roles, including the inhibition of monoamine oxidase B and the induction of apoptosis in various cell lines

Metabolic Pathways

Isatin is known to be synthesized from dietary tryptophan, which may be converted into an indole by the gut flora and then transported to the liver where it is oxidized

Propriétés

IUPAC Name |

5-thiomorpholin-4-ylsulfonyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTDODWBVJYAQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655229 |

Source

|

| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1144853-48-4 |

Source

|

| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.